Lipophilicity (logP) Modulation: Balancing Membrane Permeability and Aqueous Solubility
The estimated logP for 2-(2-methoxypropan-2-yl)pyrimidine ranges from 1.8 to 2.8, as calculated by ChemAxon . This places the compound in a moderately lipophilic range, which is more balanced than the purely hydrocarbon 2-tert-butylpyrimidine (estimated logP >3.0) and more lipophilic than the polar 2-(2-methoxyethyl)pyrimidine (estimated logP ~1.0). The presence of the ether oxygen reduces logP relative to the tert-butyl analog while maintaining sufficient lipophilicity for membrane passage, offering a tunable physicochemical profile for oral bioavailability optimization [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP 1.8–2.8 |
| Comparator Or Baseline | 2-tert-Butylpyrimidine: estimated logP >3.0; 2-(2-Methoxyethyl)pyrimidine: estimated logP ~1.0 |
| Quantified Difference | Target compound logP is intermediate, ~1–2 units lower than tert-butyl analog and ~1 unit higher than methoxyethyl analog |
| Conditions | Calculated using ChemAxon software; based on structural fragments |
Why This Matters
A logP in the 1.8–2.8 range is often optimal for oral absorption and CNS penetration, making this compound a preferred starting point for lead optimization compared to more hydrophobic or hydrophilic analogs.
- [1] Jing L, Tang Y, Goto M, et al. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. 2018;8:11871-11885. View Source
